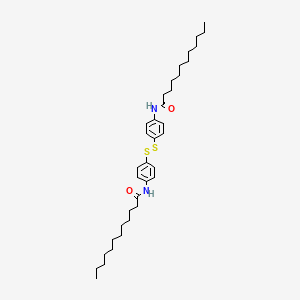
Ulithiacyclamide F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ulithiacyclamide F is a cyclic peptide isolated from the marine ascidian Lissoclinum patella. This compound belongs to the cyanobactin family, which are ribosomally synthesized and post-translationally modified peptides produced by cyanobacteria. This compound has garnered significant interest due to its unique structure and potential biological activities, including cytotoxic and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ulithiacyclamide F involves the proteolytic cleavage and cyclization of precursor peptides. The precursor peptide undergoes post-translational modifications such as heterocyclization, oxidation, and prenylation of amino acids . The synthetic route typically includes the following steps:
Isolation of Precursor Peptide: The precursor peptide is isolated from the marine ascidian Lissoclinum patella.
Proteolytic Cleavage: The precursor peptide is cleaved by specific proteases.
Cyclization: The cleaved peptide undergoes cyclization to form the cyclic structure of this compound.
Post-Translational Modifications: The cyclic peptide is further modified through heterocyclization, oxidation, and prenylation.
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the biosynthetic pathway in cyanobacteria. Heterologous expression of the gene clusters involved in the biosynthesis of this compound in suitable host organisms is a promising approach for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Ulithiacyclamide F undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing residues.
Reduction: Reduction reactions can occur at the disulfide bridges within the cyclic structure.
Substitution: Substitution reactions can take place at specific amino acid residues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions.
Major Products Formed: The major products formed from these reactions include modified cyclic peptides with altered biological activities. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bridges .
Wissenschaftliche Forschungsanwendungen
Ulithiacyclamide F has a wide range of scientific research applications, including:
Chemistry: The compound serves as a model for studying the biosynthesis and post-translational modifications of cyclic peptides.
Biology: this compound is used to investigate the biological roles of cyclic peptides in marine organisms.
Medicine: The compound has shown potential as an anticancer and antimicrobial agent, making it a candidate for drug development.
Industry: this compound is explored for its potential use in biotechnology and pharmaceuticals
Wirkmechanismus
The mechanism of action of ulithiacyclamide F involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to estrogen receptor beta (ER-β) protein, which is associated with ovarian cancer cells . This binding leads to the modulation of signaling pathways involved in cell proliferation and apoptosis. Additionally, this compound exhibits cytotoxic effects by disrupting cellular processes and inducing cell death .
Vergleich Mit ähnlichen Verbindungen
Ulithiacyclamide F is part of a family of cyclic peptides known as patellamides. Similar compounds include:
Patellamide E: Another cyclic peptide isolated from Lissoclinum patella, known for its cytotoxic properties.
Ulithiacyclamide A: Structurally similar to this compound, with slight variations in amino acid residues.
Ulithiacyclamide B: Similar to ulithiacyclamide A, but with one of the D-Leu residues substituted with D-Phe
The uniqueness of this compound lies in its specific amino acid sequence and post-translational modifications, which contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
218916-93-9 |
|---|---|
Molekularformel |
C35H42N8O7S4 |
Molekulargewicht |
815.0 g/mol |
IUPAC-Name |
(1S,4R,5S,8R,15S,18S,21R)-8-benzyl-18-[(1S)-1-hydroxyethyl]-4-methyl-21-(2-methylpropyl)-3-oxa-10,23,29,30-tetrathia-7,14,17,20,27,32,33,34-octazapentacyclo[13.12.4.12,5.19,12.122,25]tetratriaconta-2(34),9(33),11,22(32),24-pentaene-6,13,16,19,26-pentone |
InChI |
InChI=1S/C35H42N8O7S4/c1-16(2)10-20-34-40-23(13-51-34)29(46)39-25-15-54-53-14-24(30(47)42-26(17(3)44)31(48)36-20)38-28(45)22-12-52-35(41-22)21(11-19-8-6-5-7-9-19)37-32(49)27-18(4)50-33(25)43-27/h5-9,12-13,16-18,20-21,24-27,44H,10-11,14-15H2,1-4H3,(H,36,48)(H,37,49)(H,38,45)(H,39,46)(H,42,47)/t17-,18+,20+,21+,24+,25+,26-,27-/m0/s1 |
InChI-Schlüssel |
PWPRWPDNHHLZPB-NYVLYJCUSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]2C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H]4CSSC[C@H](C(=N2)O1)NC(=O)C5=CSC(=N5)[C@H](NC(=O)[C@@H](NC4=O)[C@H](C)O)CC(C)C)CC6=CC=CC=C6 |
Kanonische SMILES |
CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C(NC4=O)C(C)O)CC(C)C)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


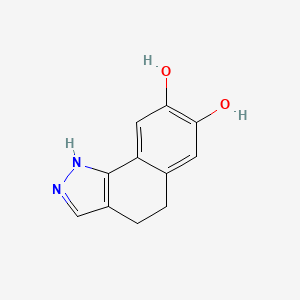
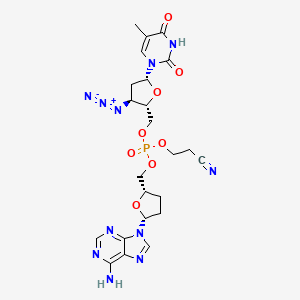
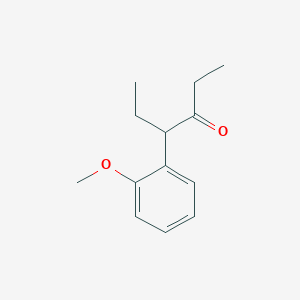
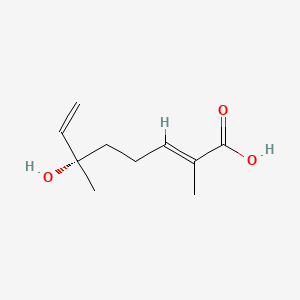
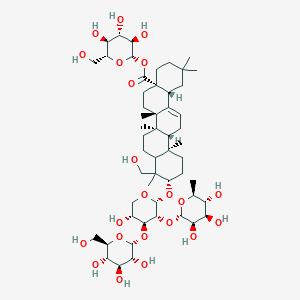
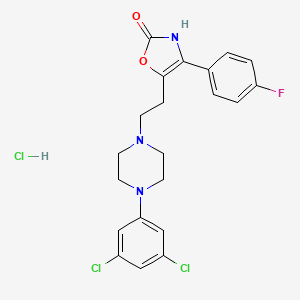
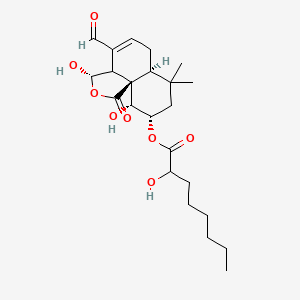


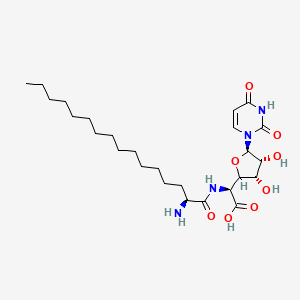
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)


